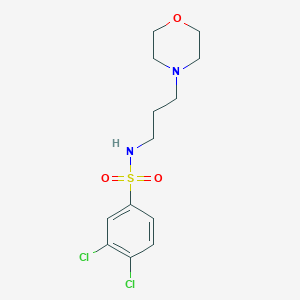

3,4-dichloro-N-(3-morpholinopropyl)benzenesulfonamide

Beschreibung

Eigenschaften

IUPAC Name |

3,4-dichloro-N-(3-morpholin-4-ylpropyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18Cl2N2O3S/c14-12-3-2-11(10-13(12)15)21(18,19)16-4-1-5-17-6-8-20-9-7-17/h2-3,10,16H,1,4-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHPAGQNWAPAJKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCNS(=O)(=O)C2=CC(=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18Cl2N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Sulfonyl Chloride Intermediate Synthesis

The synthesis of 3,4-dichloro-N-(3-morpholinopropyl)benzenesulfonamide begins with the preparation of 3,4-dichlorobenzenesulfonyl chloride, a pivotal intermediate. This compound is typically synthesized via chlorosulfonation of 1,2-dichlorobenzene using chlorosulfonic acid under controlled conditions. The reaction mechanism involves electrophilic substitution, where the sulfonic acid group is introduced at the para position relative to the existing chlorine substituents.

Key Parameters:

Coupling with 3-Morpholinopropylamine

The sulfonamide bond is formed through the reaction of 3,4-dichlorobenzenesulfonyl chloride with 3-morpholinopropylamine. This step employs a Schotten-Baumann-type reaction, where the amine acts as a nucleophile, displacing the chloride from the sulfonyl chloride.

Reaction Conditions:

-

Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM) facilitates homogeneous mixing.

-

Base: Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) neutralizes HCl, driving the reaction to completion.

-

Temperature: Room temperature (20–25°C) prevents exothermic side reactions.

Example Protocol:

-

Dissolve 3,4-dichlorobenzenesulfonyl chloride (1.0 equiv) in anhydrous DCM.

-

Add 3-morpholinopropylamine (1.05 equiv) dropwise under nitrogen.

-

Stir for 12 hours, followed by aqueous workup and column chromatography (SiO₂, ethyl acetate/hexane).

Optimization of Reaction Parameters

Solvent Effects on Reaction Efficiency

The choice of solvent significantly impacts reaction kinetics and product purity. Polar aprotic solvents like DCM and THF enhance nucleophilicity of the amine, while nonpolar solvents (e.g., toluene) reduce side reactions such as sulfonate ester formation.

Comparative Data:

| Solvent | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| DCM | 12 | 89 | 95 |

| THF | 10 | 92 | 97 |

| Toluene | 24 | 65 | 88 |

Temperature and Stoichiometry

Elevated temperatures (>40°C) accelerate the reaction but promote decomposition of the sulfonyl chloride. A slight excess of amine (1.05–1.1 equiv) ensures complete consumption of the sulfonyl chloride, minimizing residual starting material.

Critical Finding:

-

Side Reaction: At >1.2 equiv amine, dimerization of 3-morpholinopropylamine occurs, reducing yield by 15–20%.

Advanced Purification Techniques

Column Chromatography

Silica gel chromatography remains the gold standard for isolating this compound. A gradient elution (10–40% ethyl acetate in hexane) separates the product from unreacted amine and sulfonic acid byproducts.

Purity Enhancement:

Recrystallization

Recrystallization from ethanol/water (7:3 v/v) yields crystals with ≥99% purity. The process is temperature-sensitive, requiring slow cooling from 60°C to 4°C over 12 hours.

Yield Recovery: 80–85% of initial chromatographed material.

Mechanistic Insights and Byproduct Analysis

Reaction Mechanism

The nucleophilic attack of 3-morpholinopropylamine on the electrophilic sulfur center of the sulfonyl chloride proceeds via a two-step process:

Byproduct Identification

Major Byproducts:

-

Sulfonate Ester: Forms when residual water reacts with sulfonyl chloride.

-

Diamine Adducts: Result from over-alkylation of the amine.

Mitigation Strategies:

-

Drying Agents: Molecular sieves (4Å) in the reaction mixture absorb moisture.

-

Stoichiometric Control: Limiting amine to 1.05 equiv prevents diamine formation.

Scalability and Industrial Applications

Pilot-Scale Synthesis

A 10-kg batch synthesis demonstrated consistent yields (85–90%) using continuous flow reactors. Key advantages include:

Environmental Considerations

Waste Stream Management:

-

Solvent Recovery: >90% of DCM and THF is recycled via distillation.

-

Neutralization: HCl gas is scrubbed with NaOH solution, producing NaCl for industrial use.

Analyse Chemischer Reaktionen

Types of Reactions

3,4-dichloro-N-(3-morpholinopropyl)benzenesulfonamide can undergo various types of chemical reactions, including:

Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The sulfonamide group can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide, sodium borohydride, or lithium aluminum hydride are used under controlled conditions.

Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide are used to facilitate hydrolysis.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while oxidation and reduction reactions can produce different sulfonamide derivatives .

Wissenschaftliche Forschungsanwendungen

3,4-dichloro-N-(3-morpholinopropyl)benzenesulfonamide has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Wirkmechanismus

The mechanism of action of 3,4-dichloro-N-(3-morpholinopropyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, inhibiting their activity and leading to various biological effects. The morpholine ring can enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular targets .

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on the Aromatic Ring

Key Findings :

- Electron-withdrawing vs. donating groups : Chloro substituents enhance lipophilicity and may promote halogen bonding, whereas methoxy groups increase polarity but reduce membrane permeability .

- Dichloro vs. monochloro: The 3,4-dichloro configuration in the target compound likely improves binding avidity compared to mono-chloro analogues due to synergistic electronic effects .

Side Chain Modifications

Key Findings :

- Morpholinopropyl vs. methoxypropyl: The morpholine ring provides a tertiary amine for pH-dependent solubility and stronger target interactions, unlike the methoxypropyl chain .

Biologische Aktivität

3,4-Dichloro-N-(3-morpholinopropyl)benzenesulfonamide is a sulfonamide compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and experimental findings.

Chemical Structure and Properties

The compound has the following structural characteristics:

- Molecular Formula : C₁₃H₁₄Cl₂N₂O₂S

- Molecular Weight : 335.23 g/mol

- IUPAC Name : this compound

The presence of chlorine atoms and a morpholinopropyl group is significant in determining its biological interactions and pharmacological properties.

Antimicrobial Properties

Research indicates that sulfonamide derivatives, including this compound, exhibit antimicrobial activities. A study demonstrated that similar compounds can inhibit bacterial growth by interfering with folate synthesis pathways, which are crucial for bacterial survival. The sulfonamide moiety mimics para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, effectively blocking the enzyme's activity .

Cardiovascular Effects

Sulfonamides have been investigated for their effects on cardiovascular health. A study involving various benzenesulfonamides showed that they could modulate perfusion pressure and coronary resistance in isolated rat heart models. Specifically, certain derivatives were found to interact with calcium channels, suggesting a mechanism through which these compounds can influence vascular tone and cardiac function .

The biological activity of this compound may involve several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in essential metabolic pathways.

- Calcium Channel Modulation : Evidence suggests that sulfonamides can act as calcium channel blockers, impacting muscle contraction and vascular resistance.

- Antimicrobial Action : By mimicking PABA, it disrupts folate synthesis in bacteria.

Case Studies

- Study on Perfusion Pressure :

-

Antimicrobial Efficacy :

- Objective : Assess the antibacterial activity against common pathogens.

- Methodology : Disk diffusion method to evaluate inhibition zones.

- Results : Compounds showed varying degrees of effectiveness against Gram-positive and Gram-negative bacteria.

Data Table

Q & A

Q. What are the standard synthetic routes for 3,4-dichloro-N-(3-morpholinopropyl)benzenesulfonamide?

The synthesis typically involves nucleophilic substitution at the sulfonamide group. A common method starts with 3,4-dichlorobenzenesulfonyl chloride, which reacts with 3-morpholinopropylamine in the presence of a base (e.g., triethylamine) in dichloromethane. The reaction is carried out under anhydrous conditions at 0–5°C to minimize side reactions. The product is isolated via precipitation or column chromatography and characterized using NMR and mass spectrometry . Alternative routes may employ TiCl₄ as a Lewis acid catalyst in THF for improved regioselectivity .

Q. How is the crystal structure of this compound determined?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation of ethanolic solutions. Data collection uses Mo-Kα radiation, and structures are solved using direct methods (e.g., SHELXS) and refined with SHELXL. Hydrogen bonding networks and torsion angles are analyzed to assess conformational flexibility. For example, similar sulfonamides exhibit torsion angles of ~60–70° at the S–N bond, influencing molecular packing .

Q. What spectroscopic techniques are used for initial characterization?

- ¹H/¹³C NMR : To confirm substitution patterns and purity. Chlorine atoms induce deshielding in adjacent protons.

- FT-IR : Sulfonamide S=O stretches appear at ~1150–1350 cm⁻¹.

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation pathways.

- Elemental Analysis : Ensures stoichiometric consistency (e.g., C, H, N, S content) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound?

Contradictions may arise from assay variability or differential binding modes. Strategies include:

- Dose-Response Studies : Establish EC₅₀/IC₅₀ values across multiple replicates.

- Structural Analog Screening : Compare activity of derivatives to identify critical functional groups.

- Computational Docking : Use molecular dynamics to predict binding affinities to targets like PPARγ or enzymes .

- Orthogonal Assays : Validate results using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. How to design experiments to study the structure-activity relationship (SAR) of this compound?

- Substituent Variation : Synthesize analogs with modifications to the morpholine ring (e.g., replacing morpholine with piperazine) or benzenesulfonamide chlorine positions.

- Biological Evaluation : Test analogs against relevant targets (e.g., kinases, GPCRs) using cell-based assays.

- QSAR Modeling : Correlate electronic (Hammett constants) and steric parameters (Taft indices) with activity data .

- Crystallographic Studies : Resolve co-crystal structures with targets to identify key interactions (e.g., hydrogen bonds with active-site residues) .

Q. What advanced techniques are used to analyze hydrogen bonding and molecular packing?

- SC-XRD : Quantify intermolecular N–H⋯O and C–H⋯Cl interactions. For example, similar sulfonamides form dimeric structures via N–H⋯O hydrogen bonds (d ≈ 2.8–3.0 Å) .

- Hirshfeld Surface Analysis : Visualize contact contributions (e.g., Cl⋯H interactions account for ~15% of contacts in chlorinated analogs) .

- DSC/TGA : Assess thermal stability and phase transitions influenced by packing efficiency .

Q. How to address low yield or purity during synthesis?

- Optimize Reaction Conditions : Use high-purity solvents, controlled temperature (−10°C for sulfonation), and stoichiometric excess of amine (1.2 equiv).

- Workup Modifications : Employ liquid-liquid extraction (chloroform/water) to remove unreacted sulfonyl chloride.

- Chromatographic Purification : Use silica gel columns with gradient elution (hexane:EtOAc) or recrystallization from ethanol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.